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molecular formula C6Cl5NO2<br>NO2C6H4Cl B1680406 Pentachloronitrobenzene CAS No. 82-68-8

Pentachloronitrobenzene

Cat. No. B1680406
M. Wt: 295.3 g/mol
InChI Key: LKPLKUMXSAEKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04147732

Procedure details

Into a three-neck 750 ml flask equipped with a mechanical agitator, thermometer and condenser were charged 250 g of 99.7% pure granular pentachlorobenzene and 440 g of 92% sulfuric acid which was heated to 104°-108° C. by means of an electric heating mantle. The flask was then charged with 100 g of 99% pure concentrated nitric acid. This concentrated nitric acid was gradually added over a period of 0.83 hours while the reaction mixture was stirred and the temperature of the mixture maintained at 104°-108° C. Following this addition, the reaction mixture was heated to 125° C. for one hour followed by further heating at 135° C. The reaction mixture was heated again to raise the reaction temperature to above 145° C. and to form a liquid melt of pentachloronitrobenzene. The reaction mixture was maintained at this temperature for about 30 minutes. Next, the reaction mixture was cooled to 30°-70° C. by switching off the heating mantle and blowing cool air on the flask for about 30 minutes. The reaction mixture was then filtered by suction. The pentachloronitrobenzene product in the filter cake was washed twice with about 500 ml of distilled water each time. After drying at room temperature for 24 hours, the product was analyzed by Vapor Phase Chromatography (VPC). In this specific example, the product was of exceptional quality with an assay of 99.74% pentachloronitrobenzene, less than 0.01% pentachlorobenzene and 0.26% hexachlorobenzene.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:11])=[C:4]([Cl:10])[C:5]([Cl:9])=[C:6]([Cl:8])[CH:7]=1.S(=O)(=O)(O)O.[N+:17]([O-])([OH:19])=[O:18]>>[Cl:1][C:2]1[C:7]([N+:17]([O-:19])=[O:18])=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4]([Cl:10])[C:3]=1[Cl:11]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1)Cl)Cl)Cl)Cl
Name
Quantity
440 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a three-neck 750 ml flask equipped with a mechanical agitator
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 104°-108° C. by means of an electric heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture maintained at 104°-108° C
ADDITION
Type
ADDITION
Details
this addition
TEMPERATURE
Type
TEMPERATURE
Details
by further heating at 135° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated again
TEMPERATURE
Type
TEMPERATURE
Details
to raise the reaction temperature to above 145° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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